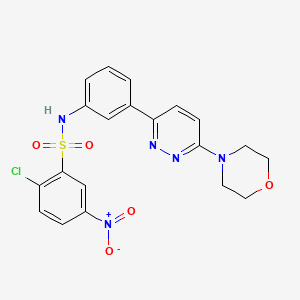
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H18ClN5O5S and its molecular weight is 475.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, a nitro group, and a morpholinopyridazine moiety. The presence of these functional groups is crucial for its biological activity.
Chemical Formula: C16H17ClN4O4S
Molecular Weight: 396.85 g/mol
Research has indicated that sulfonamide compounds often exert their biological effects through the inhibition of specific enzymes or pathways. The primary mechanism for this compound appears to involve:
- Proteasome Inhibition: Similar compounds have been shown to inhibit the proteasome, affecting protein degradation pathways which are crucial in cancer and parasitic diseases .
- Antimicrobial Activity: The sulfonamide class is known for its antibacterial properties, which may extend to this compound through inhibition of bacterial folate synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research.
Case Study 1: Antiparasitic Activity
In a study investigating new treatments for visceral leishmaniasis, this compound was evaluated for its efficacy against Leishmania donovani. The compound demonstrated moderate activity, suggesting potential as a lead compound for further development in treating parasitic infections .
Case Study 2: Anticancer Properties
Another study explored the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis through mechanisms involving proteasome inhibition, highlighting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of sulfonamide compounds. Modifications to the morpholine and nitro groups have shown varying effects on potency and selectivity:
- Morpholine Substitutions: Altering the morpholine ring can enhance solubility and potency against target enzymes.
- Nitro Group Positioning: The position of the nitro group relative to other substituents affects the overall efficacy and mechanism of action.
Propiedades
IUPAC Name |
2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5S/c21-17-5-4-16(26(27)28)13-19(17)32(29,30)24-15-3-1-2-14(12-15)18-6-7-20(23-22-18)25-8-10-31-11-9-25/h1-7,12-13,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAHMSURAJDYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













